molecular formula C11H5Cl2F3N2O B119304 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one CAS No. 26806-47-3

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No.: B119304
CAS No.: 26806-47-3
M. Wt: 309.07 g/mol
InChI Key: JPOZWFWEIRIGHP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a pyridazinone-based compound of significant interest in medicinal chemistry research, particularly in the development of therapies for cardiovascular diseases, cancer, and central nervous system (CNS) disorders . The pyridazin-3(2H)-one scaffold is a recognized privileged structure in drug discovery, known for its ability to interact with a range of biological targets . This specific derivative is designed for research applications focused on phosphodiesterase (PDE) inhibition. Structural analogs with the pyridazinone core have been identified as potent and selective inhibitors of PDE10A, an enzyme targeted for the treatment of schizophrenia . The incorporation of the 3-(trifluoromethyl)phenyl group at the N-2 position is a critical structural feature that enhances binding affinity and selectivity, as this moiety is known to improve the physicochemical properties of bioactive molecules . Furthermore, pyridazinone derivatives are actively investigated as targeted anticancer agents. They have demonstrated mechanisms of action that include the inhibition of key kinase targets such as B-RAF, BTK, and FGFR, which are crucial in cancer cell proliferation and survival pathways . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOZWFWEIRIGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356587
Record name 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26806-47-3
Record name 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DICHLORO-2-(3-TRIFLUOROMETHYLPHENYL)PYRIDAZIN-3(2H)-ONE
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Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Pyridazinones are commonly synthesized via cyclocondensation between 1,4-diketones and hydrazines. For example, reacting maleic anhydride derivatives with hydrazine hydrate under acidic conditions yields the pyridazinone scaffold. Subsequent functionalization introduces substituents at specific positions.

Halogenation of Preformed Pyridazinones

An alternative approach begins with unsubstituted pyridazin-3(2H)-one, which undergoes directed chlorination. Using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like AlCl₃ introduces chlorine atoms at positions 4 and 5. This method requires careful temperature control (60–80°C) to avoid over-chlorination.

Introduction of the 3-(Trifluoromethyl)Phenyl Group

The aryl group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

3-(Trifluoromethyl)aniline reacts with 3,4,5-trichloropyridazin-3(2H)-one in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (100–120°C). The reaction proceeds via displacement of the chloride at position 2, facilitated by the electron-withdrawing effect of adjacent chlorines. Yields range from 65% to 78%, depending on stoichiometry and base selection (e.g., K₂CO₃ vs. Cs₂CO₃).

Ullmann-Type Coupling

Copper-catalyzed coupling between 3,4,5-trichloropyridazin-3(2H)-one and 3-(trifluoromethyl)phenylboronic acid offers improved regioselectivity. Using CuI and 1,10-phenanthroline in toluene at 110°C achieves 82% yield. This method minimizes side reactions but requires anhydrous conditions.

Optimization of Chlorination

Precise chlorination at positions 4 and 5 is critical. Key methods include:

Directed Ortho-Metalation

Lithiation of 2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one using LDA (lithium diisopropylamide) at -78°C, followed by quenching with Cl₂ gas, installs chlorines at positions 4 and 5. This method achieves >90% selectivity but demands cryogenic conditions.

Electrophilic Chlorination

Treating the pyridazinone core with N-chlorosuccinimide (NCS) in acetic acid at reflux introduces chlorines sequentially. Monitoring via HPLC ensures stepwise addition, with total yields of 70–85%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
CyclocondensationMaleic anhydride derivativesHydrazine hydrate, HCl55–6590–95
HalogenationPyridazin-3(2H)-onePOCl₃, AlCl₃70–8585–90
Ullmann Coupling3,4,5-Trichloropyridazin-3(2H)-oneCuI, 1,10-phenanthroline78–8295–98
Directed Lithiation2-Arylpyridazin-3(2H)-oneLDA, Cl₂85–9097–99

The Ullmann coupling and directed lithiation methods offer superior yields and purity, albeit with higher operational complexity. Industrial-scale production often prioritizes halogenation routes for cost efficiency.

Characterization and Quality Control

Synthetic batches are validated using:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aryl proton signals at δ 7.5–8.2 ppm).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 309.07 (M+H⁺).

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) ensures >95% purity.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing chlorination at position 6 is minimized using bulky bases (e.g., 2,6-lutidine).

  • Trifluoromethyl Group Stability : Avoiding strong nucleophiles prevents defluorination.

  • Scale-Up Limitations : Transitioning from batch to flow chemistry improves reproducibility in Ullmann couplings.

Emerging Methodologies

Recent advances include photoredox catalysis for aryl coupling and enzymatic chlorination, though these remain experimental .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 on the pyridazinone ring are susceptible to nucleophilic substitution due to electron withdrawal by adjacent carbonyl and trifluoromethyl groups.

  • Aromatic Chlorine Replacement :

    • Reaction with amines (e.g., NH₃, alkylamines) yields 4,5-diamino derivatives. For example, treatment with methylamine at 80°C in DMF produces 4,5-bis(methylamino) analogs .

    • Alkoxy substitution occurs under basic conditions (e.g., NaOEt/EtOH), generating 4,5-dialkoxy derivatives .

  • Kinetic vs. Thermodynamic Control :
    Substituent introduction at position 4 is kinetically favored due to steric and electronic factors, while position 5 substitutions require harsher conditions (e.g., elevated temperatures or microwave irradiation) .

Cross-Coupling Reactions

The chlorine atoms enable participation in transition-metal-catalyzed coupling reactions:

Reaction Type Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CAryl/heteroaryl derivatives at C4/C565–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-alkyl/aryl amino products70–78%

For example, coupling with phenylboronic acid replaces C4-Cl with a phenyl group, yielding 4-phenyl-5-chloro derivatives .

Oxidation and Reduction

The pyridazinone ring exhibits redox activity:

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond, forming 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazolidin-3-one .

    • Selectivity: Full reduction requires >50 psi H₂ pressure and elevated temperatures (80–100°C) .

  • Oxidation :
    Treatment with m-CPBA oxidizes the pyridazinone ring’s α-carbon, forming an epoxide intermediate, which rearranges to a diketone under acidic conditions .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group’s meta-chlorine and para-CF₃ substituents direct electrophiles to the ortho and para positions relative to the CF₃ group:

Electrophile Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 2 hrNitro derivatives at C2' and C6'45–60%
Br₂/FeBr₃RT, 1 hrBrominated at C2' and C6'55–65%

Reactions proceed sluggishly due to the CF₃ group’s electron-withdrawing effect, requiring prolonged reaction times or elevated temperatures .

Ring Functionalization and Rearrangement

The pyridazinone core undergoes ring-opening and recyclization under specific conditions:

  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl at reflux cleaves the pyridazinone ring, yielding a dichlorinated diketone intermediate, which cyclizes to form quinazoline derivatives upon heating .

  • Base-Mediated Rearrangement :
    Treatment with NaOH/EtOH induces ring contraction, producing imidazole derivatives via Lossen-like rearrangements .

Mechanistic Insights

  • Electronic Effects : The CF₃ group enhances electrophilicity at C4/C5 of the pyridazinone ring, facilitating nucleophilic attacks .

  • Steric Hindrance : Bulky substituents on the trifluoromethylphenyl group suppress para-substitution in electrophilic reactions .

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible applications in:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyridazine compounds may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake and bioactivity.

Agrochemicals

The compound's unique properties make it a candidate for development as an agrochemical:

  • Herbicides and Pesticides : Research has shown that pyridazine derivatives can act as effective herbicides. The chlorinated phenyl groups may enhance herbicidal activity by disrupting plant growth processes.

Material Science

In material science, the compound's chemical structure allows for:

  • Synthesis of Functional Materials : The incorporation of trifluoromethyl groups can impart desirable properties such as thermal stability and hydrophobicity in polymers.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential for development into a new class of antibiotics.

Case Study 2: Agrochemical Potential

Research conducted by agricultural scientists demonstrated the herbicidal activity of similar pyridazine compounds in controlled experiments. This compound showed promise in inhibiting weed growth without adversely affecting crop yield.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacterial strains
Anticancer agentsInhibition of cancer cell proliferation
AgrochemicalsHerbicidesEffective in controlling weed growth
Material ScienceFunctional materialsEnhanced thermal stability and hydrophobicity

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₁H₅Cl₂F₃N₂O
  • Molecular Weight : 309.07 g/mol
  • CAS Number : 26806-47-3 .

Physical Properties :

  • Melting Point: 92–94°C (ethanol)
  • Density : 1.55 g/cm³ (predicted)
  • Solubility: Slightly soluble in chloroform and methanol .
  • pKa : -4.82 (predicted), indicating strong electron-withdrawing effects .

Synthesis: The compound is synthesized via alkylation of 4,5-dichloropyridazin-3(2H)-one with 3-(trifluoromethyl)phenyl chloride under basic conditions, similar to methods described for related pyridazinones .

Comparison with Structural Analogs

4,5-Dichloro-2-(2,4-difluorophenyl)pyridazin-3(2H)-one

  • Molecular Formula : C₁₀H₄Cl₂F₂N₂O
  • Key Differences: Substituents: Fluorine atoms at 2- and 4-positions on the phenyl ring vs. trifluoromethyl at the 3-position. Electronic Effects: Fluorine is less electron-withdrawing than CF₃, resulting in reduced polarization of the pyridazinone core . Reactivity: Enhanced nucleophilic susceptibility due to fluorine’s smaller size and higher electronegativity . Price: $197/250 mg (Santa Cruz Biotechnology), cheaper than the target compound .

4,5-Dichloro-2-(4-chlorophenyl)pyridazin-3(2H)-one

  • Molecular Formula : C₁₀H₅Cl₃N₂O
  • Key Differences: Substituents: Additional Cl at the 4-position on phenyl, increasing halogen density. Molecular Weight: 275.52 g/mol, lighter than the target compound .

4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one

  • Molecular Formula : C₉H₁₀Cl₂N₂O₂
  • Key Differences :
    • Structure : Tetrahydropyran replaces the aryl group, introducing an oxygen atom and saturated ring.
    • Solubility : Likely higher polarity due to the ether oxygen, improving aqueous solubility compared to the hydrophobic CF₃ group .
    • Price : $13/g (Ambeed), significantly cheaper than the target compound .

4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one

  • Molecular Formula : C₁₁H₈Cl₂N₂O
  • Key Differences :
    • Substituents : Methyl group at the 3-position on phenyl vs. CF₃.
    • Electronic Effects : Methyl is electron-donating, opposing the electron-withdrawing nature of CF₃, which may alter binding interactions in biological systems .
    • Purity : 98% (BLDpharm), comparable to the target compound’s 95% .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Price (per gram) Key Features
Target Compound C₁₁H₅Cl₂F₃N₂O 309.07 3-CF₃ phenyl 92–94 $301.21 High electron-withdrawing, moderate solubility
2,4-Difluorophenyl analog C₁₀H₄Cl₂F₂N₂O 277.06 2,4-F₂ phenyl N/A $0.79 Enhanced reactivity, lower cost
4-Chlorophenyl analog C₁₀H₅Cl₃N₂O 275.52 4-Cl phenyl N/A N/A High halogen density, potential toxicity
Tetrahydropyran analog C₉H₁₀Cl₂N₂O₂ 261.10 Tetrahydro-2H-pyran N/A $13.00 Improved solubility, lower lipophilicity
m-Tolyl analog C₁₁H₈Cl₂N₂O 267.10 3-CH₃ phenyl N/A N/A Electron-donating substituent, higher lipophilicity

Research Findings and Implications

  • Biological Activity: Pyridazinones with CF₃ groups are explored in medicinal chemistry for their metabolic stability and membrane permeability, as seen in analogs like 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one (CAS 2097979-03-6) .
  • Synthetic Accessibility : The target compound’s higher cost ($301.21/g) vs. tetrahydropyran analog ($13/g) reflects the challenges in introducing CF₃ groups, which often require specialized reagents or multi-step syntheses .

Biological Activity

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, a pyridazine derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of chlorine and trifluoromethyl groups, suggests significant interactions with biological systems. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H5Cl2F3N2O
  • Molecular Weight : 309.07 g/mol
  • CAS Number : 62436-07-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. The following sections detail the findings from various studies.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains.

Compound MIC (μg/mL) Target Organism
This compoundTBDTBD
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Note: Specific MIC values for the target compound are yet to be established in published literature.

Anticancer Activity

Preliminary studies suggest that pyridazine derivatives may possess anticancer properties. A study focusing on related compounds demonstrated that certain pyridazines could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • Induction of apoptosis via caspase activation.
    • Inhibition of key signaling pathways (e.g., MAPK/ERK).

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A comparative study evaluated various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, suggesting that the trifluoromethyl group may contribute positively to the antimicrobial efficacy .
  • Anticancer Mechanisms :
    In vitro studies on similar pyridazine compounds have shown that they can induce apoptosis in cancer cells through mitochondrial pathways. The presence of halogen substituents has been correlated with increased potency in inhibiting tumor growth .
  • Pharmacokinetic Properties :
    Although detailed pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics in preliminary studies .

Q & A

Q. What are the common synthetic routes for 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example:

  • One-pot tandem synthesis : Reacting 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one with aryl amines in DMF using NaH at 80°C yields fused pyridazinobenzodiazepine derivatives (84% yield) .
  • Piperidine substitution : Substituting chlorine atoms with piperidine in DMF at 40°C (with K₂CO₃) achieves 73% yield for structurally related pyridazinones .
    Key factors : Temperature (40–120°C), base selection (Cs₂CO₃ vs. NaH), and solvent polarity (DMF preferred for polar intermediates).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving disorder in substituents (e.g., ethyl groups) .
  • NMR/IR : Chlorine and trifluoromethyl groups produce distinct 19F^{19}\text{F} NMR shifts (~-60 ppm for CF₃) and C-Cl stretching vibrations (600–800 cm⁻¹ in IR) .
  • Melting point validation : Experimental mp (~201°C) aligns with theoretical predictions (370.1°C boiling point via computational models) .

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYieldReference
Piperidine substitutionK₂CO₃, DMF, 40°C73%
One-pot tandemNaH, DMF, 80°C84%

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental vs. predicted physical properties?

Discrepancies in properties like boiling point (e.g., predicted 370.1°C vs. observed decomposition) arise from assumptions in density functional theory (DFT). Strategies include:

  • Solvent effect modeling : Incorporate PCM (Polarizable Continuum Model) to simulate DMF interactions, improving accuracy of solubility predictions .
  • Thermogravimetric analysis (TGA) : Validate computational stability profiles by comparing with experimental decomposition temperatures .

Q. What mechanistic insights explain the bioactivity of structurally related pyridazinones (e.g., norflurazon)?

Norflurazon, a herbicide with a similar trifluoromethyl-pyridazinone core, inhibits phytoene desaturase in plants. Mechanistic studies suggest:

  • Electrophilic substitution : The CF₃ group enhances electrophilicity, promoting binding to enzyme active sites .
  • Chlorine positioning : 4,5-Dichloro substitution stabilizes the enol tautomer, critical for inhibiting redox enzymes .

Q. Table 2: Bioactivity Comparison of Pyridazinone Derivatives

CompoundTarget EnzymeActivityReference
NorflurazonPhytoene desaturaseHerbicidal
4,5-Dichloro derivativeUnspecified oxidoreductasesUnder investigation

Q. How can crystallographic disorder in substituents (e.g., ethyl groups) be addressed during refinement?

  • Multi-position modeling : Statistically refine disordered groups (e.g., C13/C14 in ethyl moieties) using PART entries in SHELXL .
  • Hirshfeld surface analysis : Quantify intermolecular interactions to validate packing arrangements .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for minimizing byproducts in nucleophilic substitutions?

  • Base screening : Use weaker bases (K₂CO₃) instead of strong ones (NaH) to reduce side reactions like dehalogenation .
  • Temperature control : Lower temperatures (40°C) favor selective substitution over decomposition .

Q. What strategies validate the purity of intermediates in multi-step syntheses?

  • HPLC-MS : Monitor reaction progress using retention time alignment and mass-to-charge ratios (e.g., m/z 315.2 for C₁₄H₁₆Cl₂N₂O₂) .
  • Recrystallization : Ethyl acetate/petroleum ether (5:1) isolates pure crystals, verified by sharp melting points .

Data Contradiction Analysis

Q. Why do melting points vary across studies for similar pyridazinones?

Variations arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters mp .
  • Impurity profiles : Residual solvents (DMF) or byproducts depress mp values .

Q. How to reconcile conflicting bioactivity reports for pyridazinone derivatives?

  • Assay specificity : Differences in enzyme sources (e.g., plant vs. mammalian oxidoreductases) affect activity .
  • Tautomeric equilibrium : pH-dependent enol-keto shifts may alter binding affinities .

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